3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromine atom at the 3rd position and a nitrophenyl group at the 2nd position of the imidazo[1,2-a]pyridine core
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of 3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions, such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially be the pathways affected by this compound.
Pharmacokinetics
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may have significant molecular and cellular effects.
Action Environment
The structure of imidazo[1,2-a]pyridines suggests that they may be influenced by environmental factors . For instance, the non-planar triphenylamine unit at the C6-position of similar compounds has been found to gain a large dihedral angle with the central imidazopyridine unit, which retards the formation of molecular aggregates on the film surface .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine typically involves a multi-step process. One common method includes the cyclization of 2-aminopyridine with an appropriate bromoketone under acidic conditions, followed by nitration to introduce the nitrophenyl group. The reaction conditions often involve the use of solvents like ethyl acetate and catalysts such as tert-butyl hydroperoxide (TBHP) for bromination .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with different substituents replacing the bromine atom.
Reduction: 3-Amino-2-(4-nitrophenyl)imidazo[1,2-a]pyridine.
Oxidation: Various oxidized forms depending on the specific oxidizing agent used.
Scientific Research Applications
Chemistry: 3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with specific electronic properties .
Biology and Medicine: This compound has shown potential as a pharmacophore in the development of drugs targeting various diseases. It is particularly noted for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structural properties make it valuable in the development of advanced materials.
Comparison with Similar Compounds
- 2-Bromo-3-nitropyridine
- 3-Bromoimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine derivatives with various substituents
Comparison: 3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine stands out due to the presence of both a bromine atom and a nitrophenyl group, which confer unique electronic and steric properties. These features enhance its reactivity and make it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2/c14-13-12(15-11-3-1-2-8-16(11)13)9-4-6-10(7-5-9)17(18)19/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYZRNQKAKPWBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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